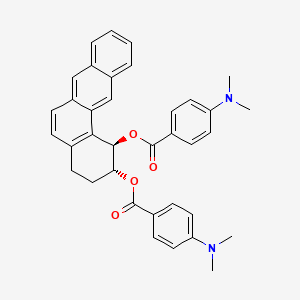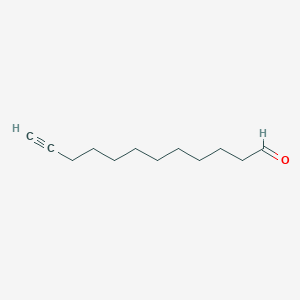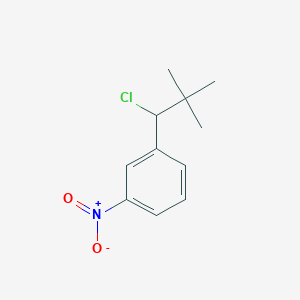
1-(1-Chloro-2,2-dimethylpropyl)-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloro-2,2-dimethylpropyl)-3-nitrobenzene is an organic compound with the molecular formula C10H12ClNO2 It is characterized by a benzene ring substituted with a nitro group at the third position and a 1-chloro-2,2-dimethylpropyl group at the first position
Méthodes De Préparation
The synthesis of 1-(1-Chloro-2,2-dimethylpropyl)-3-nitrobenzene typically involves the nitration of 1-(1-Chloro-2,2-dimethylpropyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the product.
Analyse Des Réactions Chimiques
1-(1-Chloro-2,2-dimethylpropyl)-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding substituted products.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions, where the alkyl group may be oxidized to form carboxylic acids or other oxidized derivatives.
Common reagents and conditions used in these reactions include:
Substitution: Sodium hydroxide (NaOH), aqueous or alcoholic medium
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium
Applications De Recherche Scientifique
1-(1-Chloro-2,2-dimethylpropyl)-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1-Chloro-2,2-dimethylpropyl)-3-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution, leading to the formation of active metabolites. These interactions can modulate biological pathways and result in specific physiological effects.
Comparaison Avec Des Composés Similaires
1-(1-Chloro-2,2-dimethylpropyl)-3-nitrobenzene can be compared with similar compounds such as:
1-(1-Chloro-2,2-dimethylpropyl)benzene: Lacks the nitro group, making it less reactive in redox reactions.
1-(1-Chloro-2,2-dimethylpropyl)-4-nitrobenzene: The nitro group is positioned differently, which can affect its reactivity and interaction with biological targets.
1-(1-Chloro-2,2-dimethylpropyl)-2-nitrobenzene: Similar structure but different positional isomer, leading to variations in chemical and biological properties.
Propriétés
Numéro CAS |
86096-90-4 |
|---|---|
Formule moléculaire |
C11H14ClNO2 |
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
1-(1-chloro-2,2-dimethylpropyl)-3-nitrobenzene |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)10(12)8-5-4-6-9(7-8)13(14)15/h4-7,10H,1-3H3 |
Clé InChI |
AKQIXPHKQZQQEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C1=CC(=CC=C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14416497.png)

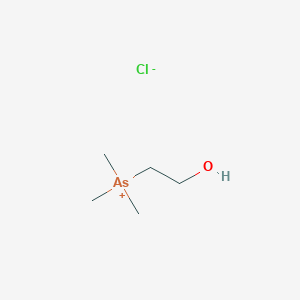
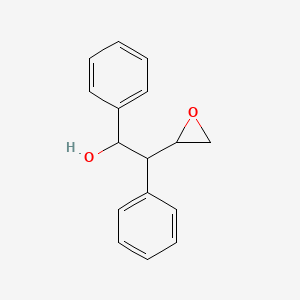
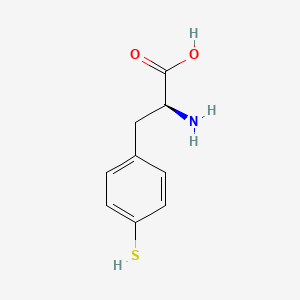
![7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14416520.png)
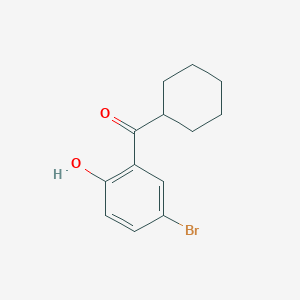
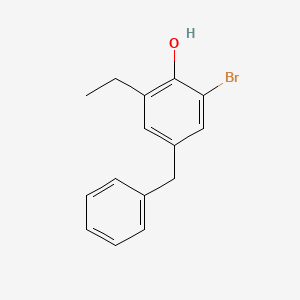
![N-[(4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B14416549.png)

![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
